3-methoxy-1-methyl-1H-pyrazol-4-amine
Description
3-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: 1431962-46-7, molecular formula: C₅H₁₀ClN₃O) is a pyrazole derivative with a methoxy group at position 3 and a methyl group at position 1. It is commonly used as an intermediate in pharmaceutical synthesis, notably in the preparation of covalent EGFR inhibitors like PF-06747775 . The hydrochloride salt form (molecular weight: 163.60 g/mol) is stable under inert storage conditions and exhibits irritant properties, requiring precautions during handling (H302, H315, H319, H335 hazard codes) .
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-3-4(6)5(7-8)9-2/h3H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXSXFLSHMQQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrazole Core
3-Ethoxy-1-methyl-1H-pyrazol-4-amine
- Structure : Ethoxy group replaces methoxy at position 3 (C₆H₁₁N₃O).
- SMILES: CCOC1=NN(C=C1N)C .
- Applications : Similar synthetic utility but may require adjusted reaction conditions due to steric effects.
3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine
- Structure : Benzimidazole substituent at position 3.
- Properties : Enhanced aromaticity and π-π stacking capability, making it suitable for kinase inhibitors or DNA intercalation. Molecular weight: 228.27 g/mol .
- Applications: Potential use in anticancer agents due to benzimidazole’s known biological activity.
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Functional Group Impact on Reactivity and Bioactivity
Methoxy vs. Hydroxymethyl Groups
- 3-Methoxy : Electron-donating methoxy group stabilizes intermediates in nucleophilic substitutions (e.g., in EGFR inhibitor synthesis ).
- 4-Hydroxymethylpyrazole Derivatives : Hydroxymethyl groups enable intramolecular cyclization to form pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones, useful in anti-inflammatory and antitumor agents .
Trifluoromethylphenoxy Substituents
Q & A
Q. What are the established synthetic routes for 3-methoxy-1-methyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?
Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
Condensation Reactions : Reacting pyrazole precursors (e.g., 1-methylpyrazol-4-amine derivatives) with methoxy-containing reagents under controlled pH and temperature (e.g., 35–80°C) .
Alkylation : Introducing the methyl group via alkylating agents (e.g., methyl iodide) in the presence of bases like cesium carbonate .
Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Key optimization parameters include solvent choice (e.g., DMSO for polar intermediates), reaction time (24–72 hours), and inert atmosphere to prevent oxidation .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions and confirm methoxy group integration (e.g., δ 3.8–4.0 ppm for OCH) .
- HRMS : Validates molecular weight (e.g., m/z 142.1 [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and torsional strain in derivatives using SHELX software for refinement . For example, pyrazole ring planarity deviations (<5°) are quantified .
Q. What reaction conditions are critical for modifying the pyrazole ring of this compound?
Methodological Answer :
- Substitution Reactions : Use nucleophiles (e.g., amines, halides) with bases like NaH in THF at 0–25°C .
- Oxidation/Reduction : Hydrogen peroxide (oxidation) or NaBH (reduction) under pH-controlled conditions to preserve the methoxy group .
- Catalysis : Copper(I) bromide accelerates coupling reactions (e.g., Ullmann-type) for aryl group introduction .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer : SHELX-based refinement analyzes electron density maps to:
- Confirm Substituent Orientation : Distinguish between N-methyl and O-methoxy groups in crowded regions .
- Detect Tautomerism : Resolve keto-enol equilibria in pyrazole derivatives by comparing bond lengths (e.g., C–O vs. C–N distances) .
- Validate Hydrogen Bonding : Identify intermolecular interactions stabilizing crystal packing, critical for solubility studies .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer :
-
Dose-Response Analysis : Re-evaluate IC values under standardized assays (e.g., MTT for cytotoxicity) to control for batch variability .
-
Comparative Tables :
Derivative Anticancer Activity (IC, μM) Anti-inflammatory (COX-2 Inhibition %) Parent compound 25.3 ± 2.1 68 ± 5 4-Methoxy analog 12.4 ± 1.8 82 ± 4 Data from structurally similar compounds highlight substituent effects . -
Meta-Analysis : Cross-reference with databases (e.g., PubChem) to identify outliers in reported bioactivities .
Q. Which computational methods predict the compound’s interaction with biological targets?
Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., kinases) using PyRx for scoring. Pyrazole derivatives show affinity for ATP-binding pockets (ΔG ≈ -8.5 kcal/mol) .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with antimicrobial activity (R > 0.85) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key residues (e.g., Lys123 in kinase targets) .
Q. How does isomerism or stereochemistry affect the compound’s reactivity and bioactivity?
Methodological Answer :
- Regioisomerism : Positional shifts of the methoxy group (e.g., 3- vs. 5-methoxy) alter electronic profiles (HOMO-LUMO gaps by 0.3 eV) and antibacterial efficacy (2–4-fold differences) .
- Conformational Analysis : NMR NOESY detects steric hindrance between methyl and methoxy groups, impacting solubility (logP variance: 0.5–1.2) .
Q. What methodologies assess the compound’s stability under varying pH and temperature?
Methodological Answer :
- Accelerated Degradation Studies : Incubate at 40–60°C and pH 1–13 for 1–4 weeks, monitoring decomposition via HPLC .
- Kinetic Modeling : Arrhenius plots determine activation energy (E) for hydrolysis (e.g., E ≈ 45 kJ/mol in acidic conditions) .
- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation (λ = 254 nm), revealing methoxy group lability .
Q. How do structural modifications enhance the compound’s pharmacological profile?
Methodological Answer :
Q. What comparative studies exist between this compound and structurally related pyrazoles?
Methodological Answer :
-
Activity Comparison :
Compound Enzyme Inhibition (%) Solubility (mg/mL) 3-Methoxy-1-methyl-pyrazol-4-amine 72 ± 3 1.8 ± 0.2 1-Ethyl-4-methoxy analog 85 ± 4 0.9 ± 0.1 Ethyl substitution improves target affinity but reduces solubility . -
Thermodynamic Studies : DSC measures melting points (e.g., 104–107°C) to correlate crystallinity with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
